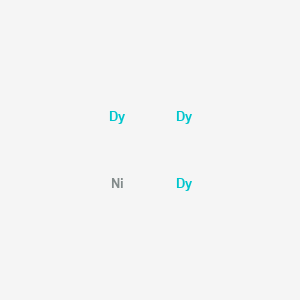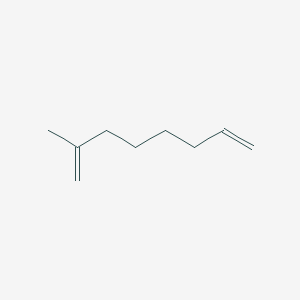
2-Methyl-1,7-octadiene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,7-octadiene is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds in its structure. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-1,7-octadiene can be synthesized through various methods, including the catalytic dimerization of isoprene. This process involves the use of catalysts such as nickel or palladium complexes under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of advanced catalytic systems to ensure high yield and purity. These systems may include metallocene catalysts, which are known for their efficiency in polymerization reactions .
化学反応の分析
Types of Reactions: 2-Methyl-1,7-octadiene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can yield saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, ozone; room temperature to elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon; room temperature to elevated temperatures.
Substitution: Chlorine, bromine; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Epoxides, alcohols, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated hydrocarbons.
科学的研究の応用
作用機序
The mechanism of action of 2-Methyl-1,7-octadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form epoxides or other oxygenated products. In reduction reactions, the double bonds are hydrogenated to form saturated hydrocarbons .
Molecular Targets and Pathways: The primary molecular targets of this compound are the double bonds, which participate in various chemical transformations. The pathways involved include oxidation, reduction, and substitution reactions, each leading to different products depending on the reagents and conditions used .
類似化合物との比較
1,7-Octadiene: Similar in structure but lacks the methyl group at the second position.
2-Methyl-6-methylene-1,7-octadiene: An isomer with a different arrangement of double bonds.
Myrcene: Another diene with a similar structure but different applications.
Uniqueness: 2-Methyl-1,7-octadiene is unique due to its specific arrangement of double bonds and the presence of a methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications .
特性
CAS番号 |
13151-07-0 |
|---|---|
分子式 |
C9H16 |
分子量 |
124.22 g/mol |
IUPAC名 |
2-methylocta-1,7-diene |
InChI |
InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h4H,1-2,5-8H2,3H3 |
InChIキー |
GRMXFZGBPICEAU-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CCCCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


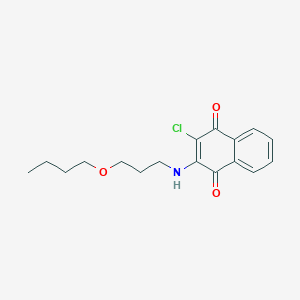


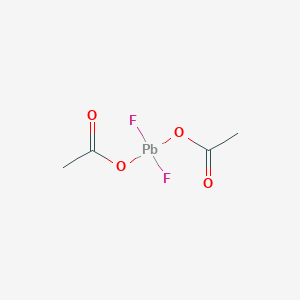
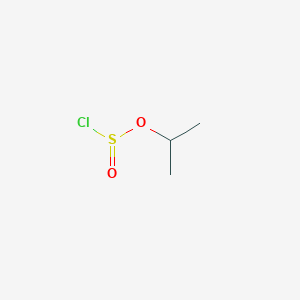
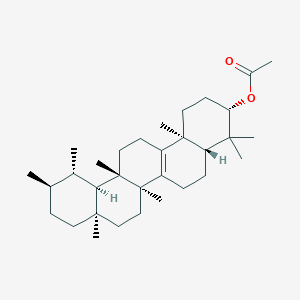
![4-[4-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14709863.png)
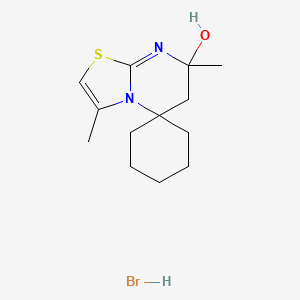
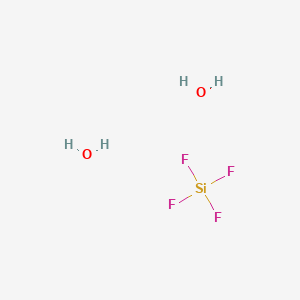
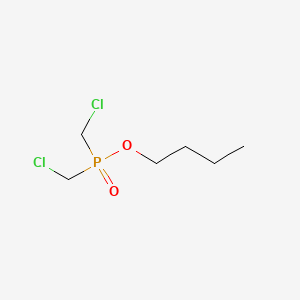
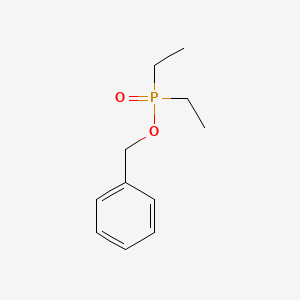
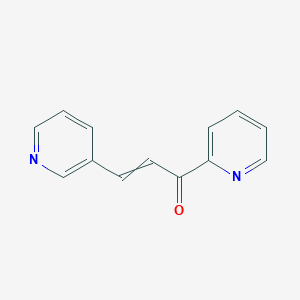
![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)
